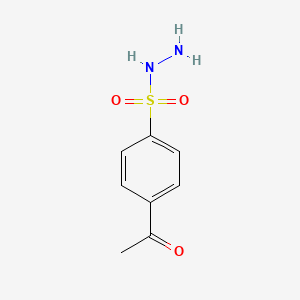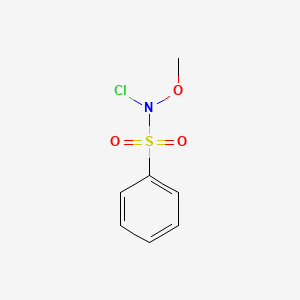
6-Bromo-5-(methoxycarbonyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-(methoxycarbonyl)nicotinic acid is a brominated derivative of nicotinic acid, also known as niacin. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxycarbonyl group at the 5th position on the nicotinic acid ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(methoxycarbonyl)nicotinic acid typically involves the bromination of 5-(methoxycarbonyl)nicotinic acid. One common method is to use bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-(methoxycarbonyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 6-amino-5-(methoxycarbonyl)nicotinic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted nicotinic acid derivatives.
Reduction: 6-Amino-5-(methoxycarbonyl)nicotinic acid.
Oxidation: 6-Bromo-5-carboxynicotinic acid.
Aplicaciones Científicas De Investigación
6-Bromo-5-(methoxycarbonyl)nicotinic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is employed in studies investigating the biological activity of brominated nicotinic acid derivatives.
Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-(methoxycarbonyl)nicotinic acid is primarily related to its ability to interact with nicotinic acid receptors. The bromine atom and methoxycarbonyl group can influence the compound’s binding affinity and selectivity towards these receptors. Additionally, the compound may participate in redox reactions and other biochemical pathways, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromonicotinic Acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
5-(Methoxycarbonyl)nicotinic Acid: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
6-Amino-5-(methoxycarbonyl)nicotinic Acid: Contains an amino group instead of a bromine atom, altering its chemical properties and reactivity.
Uniqueness
6-Bromo-5-(methoxycarbonyl)nicotinic acid is unique due to the presence of both a bromine atom and a methoxycarbonyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C8H6BrNO4 |
|---|---|
Peso molecular |
260.04 g/mol |
Nombre IUPAC |
6-bromo-5-methoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(13)5-2-4(7(11)12)3-10-6(5)9/h2-3H,1H3,(H,11,12) |
Clave InChI |
HNZSPKLOAWRBAE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=CC(=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)




![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)




![1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)

